molecular formula C9H9NO2 B1426928 2,3-Dihydro-1-benzofuran-3-carboxamide CAS No. 1343275-28-4

2,3-Dihydro-1-benzofuran-3-carboxamide

Cat. No.: B1426928
CAS No.: 1343275-28-4
M. Wt: 163.17 g/mol
InChI Key: CKYWDOSSIFZKTE-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-3-carboxamide is a heterocyclic organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-4,7H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYWDOSSIFZKTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Pathways for the Core Benzofuran Scaffold

The foundational step in preparing 2,3-Dihydro-1-benzofuran-3-carboxamide involves constructing the benzofuran core, often via cyclization of o-hydroxyaryl aldehydes or ketones with alkynes or via heterocyclization of suitable precursors.

  • Method A: Cyclization of o-Hydroxyaryl Aldehydes/Alkynes
    Using copper catalysis, o-alkynylphenols undergo intramolecular cyclization to form benzofuran derivatives. This process is facilitated by copper iodide or copper chloride catalysts, often in the presence of bases like sodium carbonate or DBU, yielding benzofuran derivatives with high efficiency (up to 93%).

  • Method B: Rhodium-Catalyzed C–H Activation
    Rhodium-based catalysts enable the direct functionalization of aromatic C–H bonds, followed by migratory insertion and cyclization steps, producing substituted benzofurans with yields ranging from 30% to 80%. Such methods are advantageous for their regioselectivity and functional group tolerance.

Preparation of 2-Aryl-3-ethoxycarbonylbenzofuran Intermediates

A critical precursor involves synthesizing 3-ethoxycarbonylbenzofuran derivatives, which serve as substrates for subsequent reduction and hydrolysis:

  • Reaction Conditions:
    The synthesis typically employs ethyl 2-diazoacetate reacting with benzofuran derivatives under catalytic conditions (e.g., HBF₄·OEt₂) to form 3-carboxylate benzofurans, with yields between 20% and 73%. Dehydration in concentrated sulfuric acid further improves yields (up to 73%).

  • Boronic Acid Derivative Formation:
    Conversion of these intermediates into boronic acid derivatives using trimethyl borate and lithium diisopropylamide (LDA) at −78°C is common, facilitating Suzuki coupling reactions to introduce various aryl groups.

Reduction to Dihydrobenzofuran Derivatives

The key step involves reducing the benzofuran ring to generate the dihydrobenzofuran core:

  • Method A: Magnesium-Driven Reduction
    Using magnesium in methanol, the ester groups are reduced to trans-2,3-dihydrobenzofuran-3-carboxylates, which can be hydrolyzed to carboxylic acids. This method predominantly yields trans-isomers, with subsequent ester hydrolysis yielding the free acid.

  • Method B: Catalytic Hydrogenation
    Hydrogenation over palladium on carbon (Pd/C) catalysts reduces the benzofuran ring, but conditions must be carefully controlled to prevent over-reduction or epimerization. Hydrolysis of esters under acidic or basic conditions then affords the corresponding acids.

Amide Formation

The final step involves coupling the carboxylic acid or its derivatives with suitable amines to form the carboxamide:

  • Coupling Conditions:
    Using standard peptide coupling reagents such as EDC, HATU, or DCC in the presence of bases like DIPEA or triethylamine, the carboxylic acid intermediates react with amines to produce the target amide. This step is often performed in solvents like dichloromethane, DMF, or THF, with high yields reported (up to 98%).

  • Alternative Approaches:
    Direct amidation of acid chlorides derived from the acid intermediates is also feasible, providing a more straightforward route when the acid chloride is prepared via thionyl chloride or oxalyl chloride.

Notes on Stereochemistry and Isomerization

  • Attempts to synthesize cis-isomers via reduction of ester derivatives often lead to epimerization during hydrolysis or under acidic/basic conditions.

  • The trans-isomers are generally more stable and easier to isolate, making them the preferred stereoisomer in synthetic protocols.

Summary of Preparation Methods Data Table

Method No. Key Reactants Catalysts/Reagents Main Steps Yield Range Remarks
1 Ethyl 2-diazoacetate + benzofuran derivatives HBF₄·OEt₂, H₂SO₄ Cyclization, dehydration 20-73% Formation of 3-carboxylate benzofurans
2 Boronic acids + aryl halides Pd catalyst Suzuki coupling 88-98% Functionalization of benzofuran core
3 Ester derivatives Mg in MeOH Reduction High for trans-isomers Stereoselective reduction
4 Acid hydrolysis HCl or NaOH Hydrolysis of esters Complete conversion Epimerization risk
5 Carboxylic acids + amines Coupling reagents Amide formation Up to 98% Final step

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzofurans, dihydrobenzofurans, and other derivatives with potential biological activities .

Scientific Research Applications

Antimicrobial Activity

Benzofuran derivatives, including 2,3-dihydro-1-benzofuran-3-carboxamide, have shown promising antimicrobial properties. Research indicates that benzofuran compounds can act against various pathogens, contributing to their development as antimicrobial agents. For example, derivatives have been designed to target bacterial infections effectively, demonstrating inhibition against Staphylococcus aureus and Candida albicans .

Pain Management

A study highlighted the efficacy of 2,3-dihydro-1-benzofuran derivatives in managing neuropathic pain. These compounds were tested in spinal nerve ligation and paclitaxel-induced neuropathy models in rats, revealing their potential as cannabinoid receptor 2 (CB2) agonists without affecting locomotor behavior . This suggests a therapeutic pathway for developing non-opioid pain relief medications.

Cytotoxic Properties

Benzofuran derivatives have been investigated for their anticancer activities. A series of compounds derived from this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values as low as 11 μM against human ovarian cancer cells, indicating strong potential as anticancer agents .

Synthetic Approaches

The synthesis of this compound has been achieved through various methods, including palladium-catalyzed reactions and microwave-assisted synthesis techniques. These methods facilitate the creation of diverse libraries of benzofuran derivatives for biological testing . The ability to modify substituents on the benzofuran ring allows for the optimization of biological activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for enhancing the efficacy of these compounds. Studies have shown that specific modifications to the benzofuran core can significantly influence biological activity, leading to the identification of more potent derivatives . Statistical molecular design approaches are often employed to systematically explore these variations.

Case Studies

Study ReferenceCompound TestedBiological ActivityKey Findings
Benzofuran DerivativesAntimicrobialEffective against S. aureus and C. albicans
2,3-Dihydro-1-benzofuran derivativesNeuropathic Pain ReliefCB2 agonists with no locomotor side effects
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanoneAnticancerIC50 values as low as 11 μM against ovarian cancer

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1-benzofuran-3-carboxamide is unique due to its specific functional groups that confer distinct biological activities and chemical reactivity.

Biological Activity

2,3-Dihydro-1-benzofuran-3-carboxamide is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H11NO2\text{C}_{10}\text{H}_{11}\text{N}\text{O}_{2}

This compound features a benzofuran ring system with a carboxamide functional group, which is crucial for its biological activity.

1. Cannabinoid Receptor Agonism

Research indicates that derivatives of this compound exhibit significant activity as selective agonists for cannabinoid receptor type 2 (CB2). These compounds were synthesized to improve the treatment of neuropathic pain, demonstrating promising analgesic properties through modulation of the endocannabinoid system .

Table 1: Biological Activity of Selected Derivatives

Compound NameStructureCB2 Agonist Activity (IC50)
MDA7MDA7 Structure0.5 μM
MDA104MDA104 Structure0.2 μM

2. Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1)

Another significant aspect of the biological activity of 2,3-dihydro-1-benzofuran derivatives is their role as inhibitors of PARP-1. These compounds have shown potential in cancer therapy, particularly in BRCA-deficient tumors. For example, one study identified a derivative with an IC50 value of 9.45 μM against PARP-1, highlighting its potential for selective cytotoxicity in specific cancer cell lines .

Table 2: Inhibition Potency Against PARP-1

CompoundIC50 (μM)Selectivity
DHBF-7-carboxamide9.45BRCA2-deficient cells
DHBF-3-one-7-carboxamide16.2Moderate

3. Antimicrobial Activity

Studies have also explored the antimicrobial properties of 2,3-dihydro-1-benzofuran derivatives. Some compounds demonstrated moderate to good activity against various bacterial strains and fungi. For instance, MIC values against Staphylococcus aureus ranged from 5.64 to 77.38 µM .

Table 3: Antimicrobial Activity Overview

MicroorganismMIC Range (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Candida albicans16.69 - 78.23

Study on Neuropathic Pain Models

A significant study involved the administration of a selected derivative in a paclitaxel-induced neuropathy model using Sprague Dawley rats. The compound was administered at a dose of 1 mg/kg for four consecutive days, demonstrating a reduction in mechanical allodynia compared to control groups . This finding supports the compound's potential application in managing neuropathic pain.

Cancer Treatment Efficacy

Another investigation evaluated the anticancer efficacy of benzofuran derivatives in lung adenocarcinoma models. The study found that specific compounds exhibited comparable antiproliferative activity to doxorubicin (IC50 = 1.136 μM), indicating their potential as alternative treatments for cancer .

Q & A

Q. What are the common synthetic routes for 2,3-Dihydro-1-benzofuran-3-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 2,3-dihydrobenzofuran-3-amine with carboxylic acid derivatives. Evidence suggests using DMF as a solvent and LiH as a base under pH-controlled conditions (adjusted with Na₂CO₃) to achieve higher yields . Optimization involves factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters. For example, computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error experimentation . A table summarizing key reaction parameters:

ParameterOptimal RangeImpact on Yield
Solvent (DMF)5–10 mL/g substrateSolubility
Base (LiH)1.2–1.5 eqReaction rate
pH8.5–9.0Product purity

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Key techniques include:

  • IR Spectroscopy : Look for C=O stretching (1650–1700 cm⁻¹) and N-H bending (1550–1600 cm⁻¹) to confirm the carboxamide group .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z 295.29 (C₁₇H₁₃NO₄) validate the molecular formula .
  • NMR : ¹H NMR signals at δ 6.8–7.2 ppm (aromatic protons) and δ 4.2–4.5 ppm (dihydrofuran CH₂) confirm the fused-ring structure .

Gas chromatography (GC) with temperature programming (e.g., 50°C to 250°C at 10°C/min) can assess purity .

Advanced Research Questions

Q. How can computational modeling and reaction path search methods enhance the design of novel derivatives of this compound?

Computational tools like density functional theory (DFT) predict reaction intermediates and transition states, enabling targeted synthesis of derivatives. For instance, ICReDD’s approach combines quantum chemical calculations with experimental feedback loops to screen derivatives for enhanced bioactivity . Researchers can model substituent effects (e.g., electron-withdrawing groups on the benzofuran ring) to prioritize candidates for synthesis. A workflow might include:

  • Step 1 : Generate derivative libraries using cheminformatics software.
  • Step 2 : Simulate binding affinity to target enzymes (e.g., acetylcholinesterase for Alzheimer’s applications) .
  • Step 3 : Validate top candidates via parallelized organic synthesis.

Q. What methodological approaches are recommended for resolving contradictions in bioactivity data of this compound across different studies?

Contradictions often arise from variations in assay conditions or structural analogs. To address this:

  • Standardize Assays : Use consistent enzyme concentrations (e.g., 0.1 µM acetylcholinesterase) and buffer systems (pH 7.4 PBS) .
  • Control Structural Variables : Compare activity of the parent compound with derivatives (e.g., halogenated vs. alkylated analogs) to isolate substituent effects .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from multiple studies, accounting for outliers via Grubbs’ test .

For example, conflicting reports on enzyme inhibition may stem from differences in IC₅₀ measurement protocols. Re-evaluating under uniform conditions can reconcile discrepancies .

Methodological Notes

  • Experimental Design : Use orthogonal arrays (e.g., Taguchi method) to test multiple variables (solvent, catalyst, temperature) efficiently .
  • Data Security : Employ encrypted electronic lab notebooks (ELNs) to maintain data integrity and traceability .
  • Ethical Compliance : Adhere to CRDC guidelines for chemical engineering research (e.g., RDF2050103 for process design) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1-benzofuran-3-carboxamide
Reactant of Route 2
2,3-Dihydro-1-benzofuran-3-carboxamide

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